N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine
Description
N-[(2-Benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine is a synthetic organic compound featuring a 1,2,3-triazole core substituted with benzyl (at position 2) and phenyl (at position 5) groups. A methylene bridge connects the triazole ring to a cyclopropanamine moiety. This structure combines the rigid geometry of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of the triazole, making it a candidate for pharmaceutical or materials science research.
Properties
Molecular Formula |
C19H20N4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(2-benzyl-5-phenyltriazol-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C19H20N4/c1-3-7-15(8-4-1)14-23-21-18(13-20-17-11-12-17)19(22-23)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2 |
InChI Key |
XHTAEIQKBNXWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general steps are as follows:
Preparation of Benzyl Azide: Benzyl bromide is reacted with sodium azide in an organic solvent such as dimethylformamide (DMF) to form benzyl azide.
Cycloaddition Reaction: Benzyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form 1-benzyl-4-phenyl-1,2,3-triazole.
Formation of Cyclopropanamine Derivative: The 1-benzyl-4-phenyl-1,2,3-triazole is further reacted with cyclopropanecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to yield N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine.
Industrial Production Methods
Industrial production of N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or the cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of triazole N-oxides or cyclopropane carboxylic acids.
Reduction: Formation of dihydrotriazoles or cyclopropylamines.
Substitution: Formation of halogenated derivatives or other substituted triazoles.
Scientific Research Applications
N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The compound may inhibit enzyme activity, disrupt protein-protein interactions, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its substitution pattern on the triazole ring and the cyclopropanamine group. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Observations:
- Triazole Substitution Pattern: The 2H-triazole in the target compound (vs.
- Cyclopropane vs. Thiadiazole : The cyclopropanamine group introduces rigidity and strain, whereas the thiadiazole in enhances π-stacking and electronic delocalization.
- Electron-Donating vs. Withdrawing Groups : The phenyl and benzyl groups in the target compound are electron-donating, contrasting with the nitrofuran’s electron-withdrawing nature in , which may influence redox stability and bioactivity.
Table 2: Property Comparison
Notes:
Biological Activity
N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
The compound has the molecular formula and a CAS number of 1179394-87-6. It features a triazole ring which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The synthesis pathway often includes the formation of the triazole ring followed by functionalization to introduce the cyclopropanamine moiety.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with cell signaling pathways related to proliferation and apoptosis.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | HeLa | 15 | Cell cycle arrest |
| N-Cyclopropanamine | A549 | 12 | Inhibition of signaling pathways |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Triazole derivatives have been reported to possess activity against various bacterial strains and fungi. The mode of action typically involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating effective antimicrobial action.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural features. Modifications in substituents on the triazole ring or cyclopropanamine moiety can enhance or diminish their biological efficacy.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituent at Position 5 | Increased potency against cancer |
| Cyclopropane size | Optimal size enhances binding affinity |
| Functional groups | Electron-withdrawing groups improve activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
